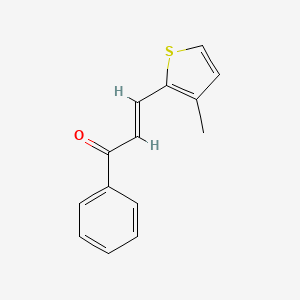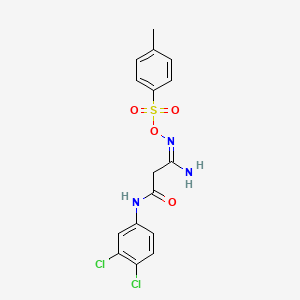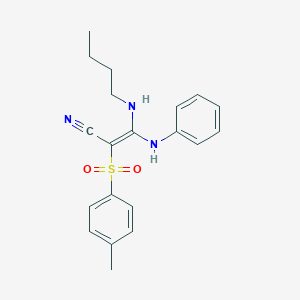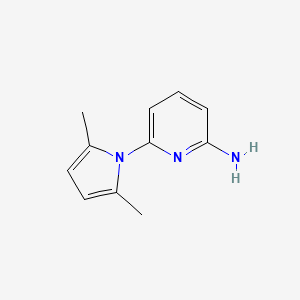
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one, also known as 2E-3MTP, is an organic compound with a unique chemical structure and a wide range of applications in scientific research. This compound is a member of the class of compounds known as thiophenes, which are characterized by their sulfur-containing, aromatic ring structures. 2E-3MTP has the potential to be used in the synthesis of a variety of compounds, and has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one has been studied for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In materials science, (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one has been studied for its potential to act as a catalyst in the synthesis of polymers. In biochemistry, (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one has been studied for its potential to act as an inhibitor of certain protein-protein interactions.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts by binding to certain enzymes and proteins, thus inhibiting their activity. In the case of cytochrome P450 enzymes, it is believed that (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one binds to the active site of the enzyme and prevents the binding of the substrate. In the case of protein-protein interactions, it is believed that (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one binds to the active site of one of the proteins and prevents the binding of the other protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one are not yet fully understood. However, it is believed that this compound has the potential to act as an inhibitor of certain enzymes and proteins, which could have a variety of effects on the body. In particular, it is believed that (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one could be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, thus reducing the amount of drug that is absorbed by the body. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one could be used to inhibit the activity of certain proteins involved in the regulation of cell signaling pathways, which could have a variety of effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one in laboratory experiments is its high solubility in organic solvents, which makes it easy to use in a variety of different experiments. Additionally, (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one in laboratory experiments. For example, (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is relatively expensive, making it difficult to use in large-scale experiments. Additionally, the exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is not yet fully understood, making it difficult to predict the effects of the compound in different experiments.
Direcciones Futuras
There are a number of potential future directions for research on (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one. First, more research is needed to better understand the exact mechanism of action of the compound. Additionally, more research is needed to investigate the potential applications of (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one in the fields of medicinal chemistry, materials science, and biochemistry. Finally, more research is needed to investigate the potential toxicity of (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one and its effects on the body.
Métodos De Síntesis
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one can be synthesized using a variety of methods, including the Wittig reaction, the Suzuki coupling reaction, and the Stille reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, which is then followed by the addition of a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound, while the Stille reaction involves the reaction of an organostannane with an aryl halide. All of these methods can be used to synthesize (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one in a laboratory setting.
Propiedades
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-9-10-16-14(11)8-7-13(15)12-5-3-2-4-6-12/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSFIKGCRGAKOK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)






![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)